molecular formula C22H22N2O4 B302886 N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide

Katalognummer B302886
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: SGBKSFNJBJSMSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide, commonly known as CDPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CDPPB belongs to a class of compounds known as positive allosteric modulators (PAMs), which have the ability to enhance the activity of specific receptors in the brain. In

Wirkmechanismus

CDPPB acts as a positive allosteric modulator of mGluR5. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter binds. This results in an increase in the activity of the receptor, which can have a downstream effect on neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
CDPPB has been shown to have a variety of biochemical and physiological effects. In animal studies, CDPPB has been shown to enhance cognitive function, learning, and memory. CDPPB has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, CDPPB has been shown to have a neuroprotective effect in models of neurodegenerative diseases such as Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CDPPB is its specificity for mGluR5, which allows for targeted modulation of this receptor. Additionally, CDPPB has been shown to have a long half-life, which allows for sustained modulation of mGluR5 activity. However, one limitation of CDPPB is its poor solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments.

Zukünftige Richtungen

There are several future directions for research on CDPPB. One area of interest is the potential therapeutic use of CDPPB in neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in developing more soluble derivatives of CDPPB to improve its administration in laboratory experiments. Finally, there is interest in further exploring the mechanism of action of CDPPB and its downstream effects on neurotransmitter release and neuronal activity.
In conclusion, CDPPB is a promising compound with potential therapeutic properties in neurological disorders. Its specificity for mGluR5 and long half-life make it an attractive target for further research. Future studies will help to elucidate the full range of CDPPB's effects and potential therapeutic applications.

Synthesemethoden

CDPPB can be synthesized using a multistep process involving the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This compound is then reacted with 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid to form CDPPB. The final product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

CDPPB has been studied for its potential therapeutic properties in a variety of neurological disorders, including anxiety, depression, and schizophrenia. CDPPB has been shown to enhance the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating the release of neurotransmitters such as dopamine and glutamate. This modulation of mGluR5 activity has been shown to have a positive effect on cognitive function, learning, and memory.

Eigenschaften

Produktname

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide

Molekularformel

C22H22N2O4

Molekulargewicht

378.4 g/mol

IUPAC-Name

N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)-4-methoxybenzamide

InChI

InChI=1S/C22H22N2O4/c1-28-17-10-7-14(8-11-17)20(25)23-15-9-12-18-19(13-15)22(27)24(21(18)26)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,23,25)

InChI-Schlüssel

SGBKSFNJBJSMSN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.